molecular formula C21H20O6 B3477080 Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B3477080
M. Wt: 368.4 g/mol
InChI Key: RPGWGKPSCHHRBW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenoxy group, and an isopropyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the intermediate with isopropyl alcohol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.

Scientific Research Applications

Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for certain targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
  • Propan-2-yl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
  • Propan-2-yl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

Uniqueness

Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate is unique due to the specific substitution pattern on the chromen-4-one core and the presence of the isopropyl ester

Properties

IUPAC Name

propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-24-16-8-9-17-18(10-16)25-11-19(21(17)23)27-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGWGKPSCHHRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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